molecular formula C18H17N3O4 B2947785 4-methyl-3-nitro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide CAS No. 941933-12-6

4-methyl-3-nitro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide

Cat. No.: B2947785
CAS No.: 941933-12-6
M. Wt: 339.351
InChI Key: BUUDOUSSJYLBHO-UHFFFAOYSA-N
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Description

4-Methyl-3-nitro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide is a benzamide derivative featuring a 4-methyl and 3-nitro substitution on the benzene ring. The amide linkage connects this aromatic system to a para-substituted phenyl group bearing a 2-oxopyrrolidin-1-yl moiety.

Properties

IUPAC Name

4-methyl-3-nitro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4/c1-12-4-5-13(11-16(12)21(24)25)18(23)19-14-6-8-15(9-7-14)20-10-2-3-17(20)22/h4-9,11H,2-3,10H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUUDOUSSJYLBHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCCC3=O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-3-nitro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide typically involves multiple steps, starting with the preparation of the benzamide core. The introduction of the nitro group and the pyrrolidinyl moiety are key steps in the synthesis. Common reagents used include nitrating agents for the nitro group and pyrrolidinone derivatives for the pyrrolidinyl group. Reaction conditions often involve controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-methyl-3-nitro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Reduction: The compound can be reduced to remove the nitro group or to modify the pyrrolidinyl moiety.

    Substitution: The benzamide core can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Reaction conditions typically involve specific temperatures, pressures, and solvents to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the benzamide core.

Scientific Research Applications

4-methyl-3-nitro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-methyl-3-nitro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide involves its interaction with specific molecular targets. The nitro group and the pyrrolidinyl moiety play crucial roles in its activity, potentially interacting with enzymes or receptors in biological systems. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Features and Substituent Analysis

The compound’s uniqueness lies in its 4-methyl-3-nitrobenzamide core and 2-oxopyrrolidin-1-ylphenyl pendant group. Below is a comparative analysis with analogous benzamide derivatives:

Compound Name Key Substituents Structural Differences vs. Target Compound
4-Methyl-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide () Chromen-2-one-thiazol hybrid, 4-methylbenzamide Replaces nitro and pyrrolidinone with chromen-thiazol system
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide () Fluorinated chromen-pyrazolopyrimidine, isopropylamide Complex heterocyclic system; lacks nitro and pyrrolidinone
N-[4-Methyl-3-({4-[5-(4-methyl-1,2-oxazol-5-yl)-3-pyridinyl]-2-pyrimidinyl}amino)phenyl]-4-[(4-methyl-1-piperazinyl)methyl]benzamide () Pyrimidine-piperazinyl-methylbenzamide Substituted pyrimidine and piperazine; no nitro/pyrrolidinone
p-Amino-N-(1,2-dihydro-1,5-dimethyl-3-oxo-2-phenyl-3H-pyrazol-4-yl)-N-methylbenzamide () 4-Aminobenzamide with pyrazolone ring Amino instead of nitro; pyrazolone instead of pyrrolidinone

Physicochemical Properties

  • For example, the chromen-pyrazolopyrimidine derivative () has a melting point of 175–178°C .
  • Molecular Weight : The target compound’s molecular weight is estimated to be ~355 g/mol (C₁₉H₁₈N₃O₄), lighter than ’s compound (589.1 g/mol) due to the absence of fluorinated chromen and pyrazolopyrimidine groups .

Biological Activity

4-methyl-3-nitro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a benzamide core , a nitro group , and a pyrrolidinyl moiety . The presence of these functional groups contributes to its unique chemical reactivity and biological activity.

Structural Formula

C18H17N3O4\text{C}_{18}\text{H}_{17}\text{N}_{3}\text{O}_{4}

Key Properties

PropertyValue
Molecular Weight341.35 g/mol
IUPAC NameThis compound
SolubilitySoluble in DMSO

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The nitro group and the pyrrolidinyl moiety are crucial for its activity, potentially interacting with enzymes or receptors involved in various biological pathways.

Potential Targets

  • Enzymatic Inhibition : The compound may inhibit specific enzymes related to cancer progression, leading to altered cellular responses.
  • Receptor Modulation : Interaction with receptors could modulate signaling pathways associated with inflammation and cell proliferation.

Research Findings

  • Anti-inflammatory Activity : Studies have indicated that derivatives of this compound exhibit significant anti-inflammatory properties. For instance, compounds with similar structures demonstrated the ability to inhibit nitric oxide production in macrophage cells, suggesting potential therapeutic applications in inflammatory diseases .
  • Anticancer Properties : The compound has been investigated for its anticancer activity, particularly against colon cancer cell lines. Structure-activity relationship (SAR) studies revealed that modifications to the phenyl ring could enhance anticancer efficacy .
  • Antimicrobial Effects : Preliminary studies indicate potential antimicrobial properties, making it a candidate for further exploration in the development of new antibiotics.

Study 1: Anti-inflammatory Evaluation

A recent study evaluated the anti-inflammatory effects of various nitrogen-containing derivatives, including this compound. Using RAW 264.7 murine macrophages, the compound was shown to significantly reduce nitric oxide production (IC50 = 6.24 μM), indicating strong anti-inflammatory activity .

Study 2: Anticancer Activity Assessment

In another investigation, this compound was tested against the SW1116 colon cancer cell line. The results showed promising anticancer effects with an IC50 value comparable to established chemotherapeutics like methotrexate (IC50 = 2.49 μM), highlighting its potential as a therapeutic agent .

Applications in Medicinal Chemistry

Given its diverse biological activities, this compound is being explored for various applications:

  • Drug Development : Its unique structure makes it a valuable candidate for developing new drugs targeting inflammation and cancer.
  • Research Tool : The compound serves as a building block in synthesizing more complex molecules for further biological evaluation.

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